RS-86 hydrobromide is a chemical compound that has garnered attention in the field of medicinal chemistry. It is primarily classified as a synthetic organic compound with potential therapeutic applications. The compound is characterized by its unique molecular structure and specific pharmacological properties, which are currently under investigation for various medical uses.
The synthesis of RS-86 hydrobromide is derived from a series of organic reactions involving precursor compounds that undergo transformation to yield the final product. Research into its synthesis has been documented in scientific literature, highlighting various methodologies employed to produce this compound effectively.
RS-86 hydrobromide belongs to a class of compounds known as hydrobromides, which are salts formed by the reaction of an organic base with hydrobromic acid. This classification places it within the broader category of pharmaceutical agents, particularly those that exhibit biological activity.
The synthesis of RS-86 hydrobromide can be achieved through several methods, including:
The synthesis typically involves the use of specific reagents and conditions tailored to optimize yield and purity. For example, employing a flow reactor system has been shown to facilitate continuous production while minimizing by-products .
RS-86 hydrobromide possesses a distinct molecular structure characterized by specific functional groups that contribute to its biological activity. The precise structural formula is crucial for understanding its interaction with biological targets.
The molecular weight and formula of RS-86 hydrobromide can be determined through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, which provide insight into its structural features and confirm its identity.
RS-86 hydrobromide participates in various chemical reactions typical of organic compounds, including:
The kinetics and mechanisms of these reactions are essential for predicting the behavior of RS-86 hydrobromide in biological systems and during synthetic processes.
The mechanism of action for RS-86 hydrobromide involves its interaction with specific biological targets, such as enzymes or receptors within cells. Understanding this mechanism is vital for elucidating how the compound exerts its pharmacological effects.
Research indicates that RS-86 hydrobromide may modulate certain signaling pathways or biochemical processes, leading to therapeutic outcomes. Detailed studies are required to map these interactions accurately.
RS-86 hydrobromide exhibits distinct physical properties such as:
Key chemical properties include:
Relevant data from analytical methods such as high-performance liquid chromatography can provide insights into these properties.
RS-86 hydrobromide holds promise in several scientific applications:
Ongoing research aims to explore these applications further, potentially leading to new therapeutic avenues involving RS-86 hydrobromide.
RS-86 hydrobromide is systematically identified as 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione hydrobromide, reflecting its core structural features. The name delineates three critical components:
The canonical SMILES string CCN1C(=O)CC2(C1=O)CCN(CC2)C.Br
encodes connectivity, confirming the spiro junction, ethyl/methyl substituents, and bromide counterion. Key identifiers include:
Single-crystal X-ray diffraction reveals RS-86 hydrobromide crystallizes in the monoclinic space group P2₁/c (No. 14) with eight molecules per unit cell (Z = 8). Lattice parameters are:
Parameter | Value | |
---|---|---|
a (Å) | 10.76645(6) | |
b (Å) | 33.07086(16) | |
c (Å) | 10.89285(5) | |
β (°) | 90.8518(3) | |
Volume (ų) | 3878.03(4) | [3] |
The asymmetric unit comprises two independent ion pairs, with the diazaspiro core adopting a twist-boat conformation for the cyclohexane ring. The bromide anion engages in N–H⋯Br hydrogen bonds (2.97–3.10 Å) with the protonated tertiary nitrogen (N-8), stabilizing the crystal packing. Van der Waals forces dominate intermolecular cohesion, as confirmed by Hirshfeld surface analysis [3].
Table 1: Crystallographic Data for RS-86 Hydrobromide
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/c (#14) |
Z | 8 |
Density (g/cm³) | 1.52 (calculated) |
R-factor (%) | < 5 (DFT-optimized) |
With a molecular weight of 291.18 g/mol, RS-86 hydrobromide exhibits distinct spectral properties:
Infrared Spectroscopy:
Nuclear Magnetic Resonance:
Mass Spectrometry:
Table 2: Key Spectral Signatures
Technique | Assignment | Value |
---|---|---|
IR (cm⁻¹) | C=O stretch (imide) | 1750, 1695 |
N–H⁺ stretch | 2700–2500 (br) | |
¹H NMR | N–CH₂CH₃ | 1.15 (t), 3.45 (q) |
N–CH₃ | 2.95 (s) | |
¹³C NMR | C1/C3 (C=O) | 175.5, 178.0 |
The crystal structure is stabilized by bifurcated N–H⁺⋯Br hydrogen bonds (N⋯Br distance: 2.97–3.10 Å; N–H⋯Br angle: 162–175°). These interactions form C(6) chains parallel to the a-axis, as defined by graph-set notation [3] [4]. The imide ring adopts a planar conformation, while the cyclohexane ring exhibits a twist-boat geometry (puckering amplitude Q = 0.52 Å; θ = 110°). This conformation minimizes steric strain between the ethyl substituent and spiro junction.
Dispersion-corrected DFT calculations confirm the solid-state conformation is energetically favored by 12.3 kJ/mol over alternative chair forms due to optimized hydrogen-bonding energy (−42.8 kJ/mol). The bromide anion acts as a triple hydrogen-bond acceptor, linking three cations via N–H⁺⋯Br interactions, forming a 3D network [3] [4].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: